molecular formula C12H19N3O5 B11738251 ethyl N-[3-hydroxy-2-(morpholin-4-yliminomethyl)but-2-enoyl]carbamate

ethyl N-[3-hydroxy-2-(morpholin-4-yliminomethyl)but-2-enoyl]carbamate

Cat. No.: B11738251
M. Wt: 285.30 g/mol
InChI Key: WSBVXPUDACAYRD-UHFFFAOYSA-N
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Description

Ethyl N-[3-hydroxy-2-(morpholin-4-yliminomethyl)but-2-enoyl]carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a morpholine ring, a hydroxy group, and a carbamate group. These functional groups contribute to its reactivity and potential utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[3-hydroxy-2-(morpholin-4-yliminomethyl)but-2-enoyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the morpholine ring: This can be achieved by reacting an amino alcohol with an appropriate reagent to form the morpholine ring.

    Introduction of the hydroxy group: This step involves the hydroxylation of the intermediate compound to introduce the hydroxy group.

    Formation of the carbamate group: This can be done by reacting the intermediate with ethyl chloroformate or a similar reagent to form the carbamate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include the use of continuous flow reactors and automated synthesis systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[3-hydroxy-2-(morpholin-4-yliminomethyl)but-2-enoyl]carbamate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The morpholine ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone or aldehyde, while reduction can yield various alcohol derivatives.

Scientific Research Applications

Ethyl N-[3-hydroxy-2-(morpholin-4-yliminomethyl)but-2-enoyl]carbamate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl N-[3-hydroxy-2-(morpholin-4-yliminomethyl)but-2-enoyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl [3-(2-morpholin-4-yl-2-oxoethyl)-4-oxothiazolidin-2-ylidene]acetate
  • 6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine

Uniqueness

Ethyl N-[3-hydroxy-2-(morpholin-4-yliminomethyl)but-2-enoyl]carbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.

Properties

Molecular Formula

C12H19N3O5

Molecular Weight

285.30 g/mol

IUPAC Name

ethyl N-[3-hydroxy-2-(morpholin-4-yliminomethyl)but-2-enoyl]carbamate

InChI

InChI=1S/C12H19N3O5/c1-3-20-12(18)14-11(17)10(9(2)16)8-13-15-4-6-19-7-5-15/h8,16H,3-7H2,1-2H3,(H,14,17,18)

InChI Key

WSBVXPUDACAYRD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(=O)C(=C(C)O)C=NN1CCOCC1

Origin of Product

United States

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